molecular formula C7H7Cl2N B1296994 2,3-Dichlorobenzylamine CAS No. 39226-95-4

2,3-Dichlorobenzylamine

Cat. No.: B1296994
CAS No.: 39226-95-4
M. Wt: 176.04 g/mol
InChI Key: JHBVZGONNIVXFJ-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzylamine is a halogenated benzylamine derivative with the molecular formula C7H7Cl2N. It is characterized by the presence of two chlorine atoms attached to the benzene ring at the 2 and 3 positions, and an amine group attached to the benzyl position. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical compounds .

Mechanism of Action

Mode of Action

2,3-Dichlorobenzylamine is a halogenated benzylamine derivative . It undergoes oxidation with hydrogen peroxide in the presence of V2O5 to afford N-(2,3-dichlorobenzyl) 2,3-dichlorobenzaldimine . This suggests that this compound may interact with its targets through oxidation reactions.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties suggest that this compound may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity suggests that it may be sensitive to redox conditions in its environment. Additionally, its high gastrointestinal absorption suggests that factors affecting gut health and function could influence its bioavailability . .

Biochemical Analysis

Biochemical Properties

2,3-Dichlorobenzylamine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic compounds. It undergoes oxidation with hydrogen peroxide in the presence of vanadium pentoxide to form N-(2,3-dichlorobenzyl) 2,3-dichlorobenzaldimine . This compound interacts with various enzymes and proteins, including those involved in oxidative reactions. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the modulation of their activity.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can cause severe skin burns and eye damage, indicating its potential cytotoxic effects . In cellular systems, this compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it may disrupt the normal function of cell membranes and interfere with the signaling pathways that regulate cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and alterations in cellular metabolism. The compound’s ability to form covalent bonds with biomolecules is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be air-sensitive and may degrade when exposed to air . Its stability and degradation over time can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained cytotoxic effects and alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at high doses, it can cause significant toxic or adverse effects. Studies have shown that high doses of this compound can lead to severe skin burns, eye damage, and potential systemic toxicity . Threshold effects and dose-response relationships are important considerations in understanding the compound’s impact on animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its oxidation and reduction. The compound interacts with enzymes such as vanadium pentoxide, which catalyzes its oxidation to form N-(2,3-dichlorobenzyl) 2,3-dichlorobenzaldimine . These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes. Its localization and accumulation within specific tissues can affect its overall activity and function .

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with cellular components and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and modifications play a crucial role in its localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzylamine can be synthesized through the reaction of 2,3-dichlorobenzyl chloride with ammonia or an amine under appropriate conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol, followed by purification through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction efficiency. The process generally includes the chlorination of benzylamine derivatives, followed by separation and purification steps to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and vanadium pentoxide.

    Substitution: Various nucleophiles such as halides, thiols, or amines in the presence of a base or catalyst.

Major Products:

Scientific Research Applications

2,3-Dichlorobenzylamine is utilized in various scientific research applications, including:

Comparison with Similar Compounds

    2,4-Dichlorobenzylamine: Another halogenated benzylamine with chlorine atoms at the 2 and 4 positions.

    3,4-Dichlorobenzylamine: Chlorine atoms at the 3 and 4 positions.

    2,3-Dichlorophenylamine: Similar structure but with an amine group directly attached to the benzene ring.

Uniqueness: 2,3-Dichlorobenzylamine is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. This positioning allows for selective interactions in synthetic and biological applications, distinguishing it from other dichlorobenzylamine derivatives .

Properties

IUPAC Name

(2,3-dichlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBVZGONNIVXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343119
Record name 2,3-Dichlorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39226-95-4
Record name 2,3-Dichlorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichlorobenzylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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